molecular formula C13H19N3O3 B5664372 (3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol

(3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol

Cat. No. B5664372
M. Wt: 265.31 g/mol
InChI Key: UNNPOXLDMVADHB-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol is not yet fully understood. However, it is believed to exert its therapeutic effects through various cellular pathways, including the inhibition of certain enzymes and the modulation of specific signaling pathways.
Biochemical and Physiological Effects
Studies have shown that (3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol can have a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammation and oxidative stress, and the modulation of certain cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol for lab experiments is its high potency and specificity. This makes it an ideal compound for studying specific cellular pathways and mechanisms. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on (3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol. These include further investigation into its mechanism of action, the development of more effective synthesis methods, and the exploration of its potential therapeutic applications in various diseases and conditions. Additionally, there is a need for more comprehensive studies on its toxicity and safety profile to ensure its suitability for use in clinical settings.
Conclusion
In conclusion, (3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol is a promising compound with significant potential for therapeutic applications. Its high potency and specificity make it an ideal candidate for studying specific cellular pathways and mechanisms. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various diseases and conditions.

Synthesis Methods

The synthesis of (3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol involves the reaction of a pyrimidine derivative with a piperidine derivative. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions to ensure high yield and purity of the final product.

Scientific Research Applications

(3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against certain types of cancer cells, making it a promising candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2,4-dimethylpyrimidin-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-8-10(6-14-9(2)15-8)12(18)16-5-4-13(3,19)11(17)7-16/h6,11,17,19H,4-5,7H2,1-3H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNPOXLDMVADHB-WCQYABFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCC(C(C2)O)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1C(=O)N2CC[C@@]([C@H](C2)O)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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